3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate
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Overview
Description
3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate is a chemical compound belonging to the class of benzothiopyran derivatives
Preparation Methods
The synthesis of 3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate typically involves the cyclization of methyl (o-methoxycarbonylbenzylthio)acetate through a Dieckmann cyclization reaction. This process yields methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate, which can be further modified to obtain the desired compound . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the diazonium group. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various oxidizing or reducing agents. Major products formed from these reactions include pyrazolones and other benzothiopyran derivatives.
Scientific Research Applications
3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Some derivatives of benzothiopyran compounds have shown promise as anti-inflammatory and anti-cancer agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function and leading to biological effects.
Comparison with Similar Compounds
3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate can be compared with other benzothiopyran derivatives, such as:
4H-1-Benzothiopyran-4-one: A simpler derivative with similar chemical properties.
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: A precursor in the synthesis of the target compound.
4H-1-Benzothiopyran-4-one 1,1-dioxide: Another derivative with distinct chemical properties
Properties
CAS No. |
61424-05-3 |
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Molecular Formula |
C10H6N2O2S |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
3-diazonio-6-methyl-4-oxothiochromen-2-olate |
InChI |
InChI=1S/C10H6N2O2S/c1-5-2-3-7-6(4-5)9(13)8(12-11)10(14)15-7/h2-4H,1H3 |
InChI Key |
SGRDAPLJDHFLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C(C2=O)[N+]#N)[O-] |
Origin of Product |
United States |
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